2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for 2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine .
Scientific Research Applications
2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets.
Chemical Biology: It can be used to develop probes for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine:
Uniqueness
2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to the presence of the iodo and acetic acid groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can be modified to create a wide range of derivatives with potentially improved properties .
Properties
CAS No. |
918485-22-0 |
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Molecular Formula |
C8H6IN3O2 |
Molecular Weight |
303.06 g/mol |
IUPAC Name |
2-(3-iodopyrazolo[3,4-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)12(11-7)4-6(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FNFMXLUSNPGYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2I)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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